molecular formula C5H2BrF3N2 B1321687 2-Bromo-5-(trifluoromethyl)pyrimidine CAS No. 69034-09-9

2-Bromo-5-(trifluoromethyl)pyrimidine

Cat. No.: B1321687
CAS No.: 69034-09-9
M. Wt: 226.98 g/mol
InChI Key: FEAGCADVLQYESC-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5H2BrF3N2. It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the second position and a trifluoromethyl group at the fifth position of the pyrimidine ring. This compound is a white crystalline solid that is soluble in various organic solvents such as chloroform and dimethylformamide .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It is known to interact with several enzymes and proteins, facilitating reactions such as palladium-catalyzed α-arylation of a Reformatsky reagent . The compound’s interaction with these biomolecules is primarily through covalent bonding, which enhances the reactivity and stability of the resulting products.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the respiratory system by targeting specific proteins and enzymes involved in cellular respiration . This modulation can lead to changes in cellular energy production and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can alter the enzyme’s conformation and activity, resulting in changes in gene expression and cellular function . The compound’s ability to form stable covalent bonds with target molecules is a key factor in its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on cellular function. At high doses, it can cause toxic or adverse effects, including respiratory distress and cellular damage . Understanding the dosage threshold is crucial for determining the compound’s safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in these pathways is essential for understanding its overall impact on cellular function and health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are critical for determining the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, influencing its overall impact on cellular processes . Understanding the subcellular distribution is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 2-Bromo-5-(trifluoromethyl)pyrimidine typically involves the bromination of 5-(trifluoromethyl)pyrimidine. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. These methods often employ automated systems to handle the reagents and monitor the reaction progress.

Chemical Reactions Analysis

2-Bromo-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and an appropriate solvent.

    Suzuki-Miyaura Coupling: This compound can be used in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Comparison with Similar Compounds

2-Bromo-5-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a bromine atom and a trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAGCADVLQYESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604728
Record name 2-Bromo-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69034-09-9
Record name 2-Bromo-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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